molecular formula C13H9FN2S B1361917 Benzothiazol-2-yl-(4-fluoro-phenyl)-amine CAS No. 348-45-8

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine

Cat. No.: B1361917
CAS No.: 348-45-8
M. Wt: 244.29 g/mol
InChI Key: KQKQLYWDIYNFJP-UHFFFAOYSA-N
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Description

WAY-600868 is a chemical compound known for its role as a fibroblast growth factor receptor 3 (FGFR3) inhibitor. It has the molecular formula C₁₃H₉FN₂S and a molecular weight of 244.29 g/mol

Scientific Research Applications

WAY-600868 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of FGFR3 inhibition on various chemical pathways.

    Biology: Investigated for its role in modulating cellular processes involving FGFR3, such as cell proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for diseases involving aberrant FGFR3 signaling, including certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes that require FGFR3 inhibition.

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They include information on physical and chemical hazards, personal protection recommendations, and emergency procedures .

Preparation Methods

The synthesis of WAY-600868 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route generally includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the fluorine atom via halogenation reactions.

    Step 3: Incorporation of the sulfur atom through thiolation reactions.

    Step 4: Final purification and crystallization to obtain the pure compound.

Industrial production methods for WAY-600868 would involve scaling up these synthetic steps while ensuring the reaction conditions are optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

WAY-600868 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: WAY-600868 can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of WAY-600868.

Comparison with Similar Compounds

WAY-600868 can be compared with other FGFR3 inhibitors, such as:

    BGJ398: Another FGFR3 inhibitor with a similar mechanism of action but different chemical structure.

    AZD4547: A potent FGFR3 inhibitor with distinct pharmacokinetic properties.

    Erdafitinib: An FGFR3 inhibitor approved for the treatment of certain cancers, with unique clinical applications.

The uniqueness of WAY-600868 lies in its specific binding affinity and selectivity for FGFR3, which may offer advantages in terms of efficacy and safety in therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKQLYWDIYNFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368249
Record name N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

348-45-8
Record name N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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